6-Methylpyridazine-3,4-dicarboxamide
Description
Properties
CAS No. |
16082-04-5 |
|---|---|
Molecular Formula |
C7H8N4O2 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
6-methylpyridazine-3,4-dicarboxamide |
InChI |
InChI=1S/C7H8N4O2/c1-3-2-4(6(8)12)5(7(9)13)11-10-3/h2H,1H3,(H2,8,12)(H2,9,13) |
InChI Key |
RWQJVRUZIOLMGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=N1)C(=O)N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyridazine-3,4-dicarboxamide typically involves the reaction of 6-methylpyridazine with suitable amide-forming reagents. One common method is the reaction of 6-methylpyridazine-3,4-dicarboxylic acid with ammonia or amines under dehydrating conditions to form the corresponding dicarboxamide .
Industrial Production Methods
Industrial production methods for 6-Methylpyridazine-3,4-dicarboxamide often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Methylpyridazine-3,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6-Methylpyridazine-3,4-dicarboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methylpyridazine-3,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazine Derivatives
- 3-Chloro-4-pyridazinecarbonitrile: This compound lacks carboxamide groups but features a cyano and chloro substituent. Under similar conditions, it forms aminocarbonitriles instead of fused pyrimidopyridazines, highlighting the critical role of carboxamide groups in directing reaction pathways (e.g., Hoffmann elimination in 6-methylpyridazine-3,4-dicarboxamide) .
- 6-Methylpyridazine-3,4-diamine : Replacing carboxamide groups with amines (C₅H₈N₄, MW: 124.14 g/mol) increases basicity and alters hydrogen-bonding capacity. This structural difference reduces steric bulk and may limit utility in synthesizing fused heterocycles .
Pyrrole Dicarboxamides
N²,N⁴-bis-substituted pyrrole-2,4-dicarboxamides (e.g., anticancer agents targeting FLT3 kinase) share the dicarboxamide motif but differ in their pyrrole core. These compounds exhibit strong binding energies (ΔG ≈ -10 to -12 kcal/mol) to FLT3’s ATP pocket, comparable to the reference drug Gilteritinib .
Pyrrolidine Dicarboxamides
Trans-pyrrolidine-3,4-dicarboxamide (C₆H₁₀N₂O₂, MW: 142.16 g/mol) serves as a β-turn mimetic in peptide-receptor interactions, achieving nanomolar affinity for the κ-opioid receptor (KOR) .
Pyridine Dicarboxylic Acids
6-Methyl-3,4-pyridinedicarboxylic acid (C₇H₇NO₄, MW: 169.14 g/mol) replaces carboxamides with carboxylic acids. The latter’s higher acidity (pKa ~2–3 for COOH vs. This contrast underscores the dicarboxamide’s utility in neutral pH environments .
Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Key Research Insights:
Biological Potential: While pyrrole dicarboxamides show anticancer activity and pyrrolidine analogs target GPCRs , 6-methylpyridazine-3,4-dicarboxamide’s bioactivity remains underexplored, suggesting a gap in current research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
